3-(Ethylamino)oxetane-3-carboxylicacid
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Overview
Description
3-(Ethylamino)oxetane-3-carboxylic acid is a heterocyclic compound featuring an oxetane ring, which is a four-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylamino)oxetane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 3-hydroxy-2-(hydroxymethyl)propanoic acid derivatives under acidic or basic conditions . Another approach involves the use of electrophilic halocyclization of alcohols to form the oxetane ring .
Industrial Production Methods
the general principles of oxetane synthesis, such as the use of cyclization reactions and the optimization of reaction conditions for large-scale production, are likely to be applied .
Chemical Reactions Analysis
Types of Reactions
3-(Ethylamino)oxetane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane products.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of substituted oxetane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane-3-carboxylic acid derivatives, while substitution reactions can produce various substituted oxetane compounds .
Scientific Research Applications
3-(Ethylamino)oxetane-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(ethylamino)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various biochemical pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Oxetane-3-carboxylic acid: A closely related compound with similar structural features and reactivity.
3-Oxetanecarboxylic acid: Another similar compound used in organic synthesis and medicinal chemistry.
Uniqueness
3-(Ethylamino)oxetane-3-carboxylic acid is unique due to the presence of the ethylamino group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other oxetane derivatives and can lead to unique applications in various fields .
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
3-(ethylamino)oxetane-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-2-7-6(5(8)9)3-10-4-6/h7H,2-4H2,1H3,(H,8,9) |
InChI Key |
WIKZGWULAXIRSU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(COC1)C(=O)O |
Origin of Product |
United States |
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